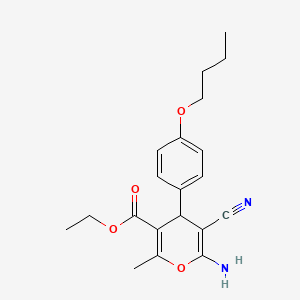
1-(mesityloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(mesityloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol, also known as MBP, is a chemical compound with potential applications in scientific research. It is a propanol derivative with a benzimidazole ring and a mesityl group attached to it. MBP has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of 1-(mesityloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. For example, 1-(mesityloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol has been found to inhibit the activity of protein kinase C, which is involved in various cellular processes such as cell proliferation and differentiation. 1-(mesityloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol has also been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and physiological effects
1-(mesityloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol has been found to exhibit various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and cytotoxicity against cancer cells. It has also been shown to modulate the activity of certain enzymes and receptors, such as acetylcholinesterase and adenosine receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(mesityloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol in lab experiments is its relatively simple synthesis method, which makes it readily available for research purposes. 1-(mesityloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol also exhibits a range of biochemical and physiological effects, making it a versatile tool for investigating various cellular processes. However, one limitation of using 1-(mesityloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(mesityloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol. One area of interest is the development of 1-(mesityloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol-based metal complexes with potential catalytic activity. Another area of research is the investigation of 1-(mesityloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol as a potential therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(mesityloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol and its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of 1-(mesityloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol involves the reaction of 2-methyl-1H-benzimidazole with mesityl oxide in the presence of a base, followed by reduction with lithium aluminum hydride. The yield of 1-(mesityloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol can be improved by optimizing the reaction conditions and using high-quality reagents.
Aplicaciones Científicas De Investigación
1-(mesityloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol has been found to have potential applications in various fields of scientific research. For example, it has been used as a ligand for the synthesis of metal complexes with potential catalytic activity. 1-(mesityloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol has also been investigated as a potential therapeutic agent for the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
1-(2-methylbenzimidazol-1-yl)-3-(2,4,6-trimethylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-13-9-14(2)20(15(3)10-13)24-12-17(23)11-22-16(4)21-18-7-5-6-8-19(18)22/h5-10,17,23H,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPPMGBKEIAENS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(CN2C(=NC3=CC=CC=C32)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5194592.png)
![N-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B5194600.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5194608.png)
![1-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5194611.png)
![ethyl {[4-(1-adamantyl)-1,3-thiazol-2-yl]amino}(oxo)acetate](/img/structure/B5194635.png)
![5-{3-bromo-5-methoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5194636.png)
![diethyl 5-({[3-chloro-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5194641.png)
![1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5194642.png)
![N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide](/img/structure/B5194650.png)
![2-[(3-cyclopropyl-1-phenylpropyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5194654.png)
![methyl 1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B5194657.png)
![5-{[(3-chlorophenyl)amino]methylene}-1-[2-(1-cyclohexen-1-yl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5194664.png)
![1-acetyl-4-[(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]piperazine](/img/structure/B5194665.png)
